Uridine

描述

RG2417 is a proprietary formulation of this compound, a biological compound essential for the synthesis of DNA and RNA, the basic hereditary material found in all cells, and numerous other factors essential for cell metabolism. This compound is synthesized by the mitochondria, the power plant of the human cell responsible for energy metabolism. The rationale for this compound therapy in neuropsychiatric disorders is supported by preclinical and clinical research. Recent reports indicate that certain genes that encode for mitochondrial proteins are significantly down regulated in the brains of bipolar patients. This new insight suggests that the symptoms of bipolar disorder may be linked to dysregulation of energy metabolism of the brain.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a Pyrimidine Analog. The chemical classification of this compound is Pyrimidines, and Analogs/Derivatives.

This compound has been reported in Nigrospora oryzae, Rehmannia glutinosa, and other organisms with data available.

This compound is a nucleoside consisting of uracil and D-ribose and a component of RNA. this compound has been studied as a rescue agent to reduce the toxicities associated with 5-fluorouracil (5-FU), thereby allowing the administration of higher doses of 5-FU in chemotherapy regimens. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A ribonucleoside in which RIBOSE is linked to URACIL.

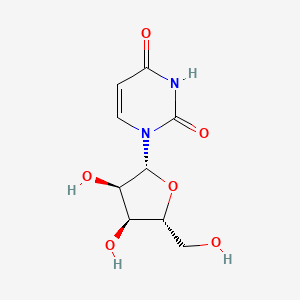

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891555 | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58-96-8, 69-75-0 | |

| Record name | Uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine-t | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Uridine: Fundamental Biological Significance and Overview

Uridine as a Core Pyrimidine (B1678525) Nucleoside in Biological Systems

This compound is a ribonucleoside consisting of the pyrimidine base uracil (B121893) linked to a ribofuranose sugar via a β-N1-glycosidic bond. nih.govwikipedia.orgbiologyonline.com It is one of the five standard nucleosides that serve as building blocks for nucleic acids, specifically RNA. wikipedia.orgstemcell.com The pyrimidine ring of uracil is a six-membered ring containing two nitrogen atoms. wikipedia.org The attachment of the ribose sugar to uracil forms this compound. In biological systems, this compound exists not only as the free nucleoside but also in phosphorylated forms: this compound monophosphate (UMP), this compound diphosphate (B83284) (UDP), and this compound triphosphate (UTP). biologyonline.com These phosphorylated derivatives are crucial intermediates in various metabolic pathways.

Unlike deoxyribonucleosides such as thymidine, which contains deoxyribose, this compound contains a ribose sugar, distinguishing it as a component primarily of RNA. wikipedia.orgbiologyonline.com

Historical Context of this compound Research in Biochemistry and Physiology

Early research into this compound and other nucleosides was intrinsically linked to the burgeoning field of nucleic acid biochemistry. The understanding of this compound's role as a component of RNA developed as scientists unraveled the structure and function of nucleic acids. A significant historical milestone in understanding the biological role of uracil, and by extension this compound, was the Nirenberg and Matthaei experiment in 1961. wikipedia.org This experiment utilized a synthetic RNA composed solely of uracil bases (poly-U) to demonstrate that it directed the synthesis of a protein chain made exclusively of the amino acid phenylalanine, thereby cracking the first codon of the genetic code (UUU codes for phenylalanine) and highlighting the critical role of uracil-containing nucleotides in protein synthesis via RNA. wikipedia.org

Further research over the decades has elucidated the diverse metabolic pathways involving this compound, including its synthesis, salvage, and degradation. nih.govontosight.aicontinental.edu.penih.govresearchgate.net Studies have also explored its presence and function in various biological fluids and tissues, such as blood and cerebrospinal fluid, where its concentration is notably higher than other purine (B94841) and pyrimidine nucleosides. nih.govfrontiersin.orgchemicalbook.com The investigation into disorders of pyrimidine metabolism, particularly those affecting this compound, has provided valuable insights into the biological activities of this compound and its derivatives. nih.gov

This compound's Multifaceted Roles in Cellular Homeostasis

This compound and its phosphorylated derivatives are central to maintaining cellular homeostasis through their involvement in a wide array of essential biological processes. Its roles extend beyond being a simple building block for RNA.

One of the primary functions of this compound is its incorporation into RNA during transcription. stemcell.comontosight.aibaseclick.eunih.govnih.gov UTP is one of the four ribonucleoside triphosphates required by RNA polymerase for the synthesis of RNA molecules. baseclick.eu This process is fundamental for gene expression and protein synthesis. ontosight.ai

Beyond RNA synthesis, this compound plays a critical role in carbohydrate metabolism, particularly in glycogen (B147801) synthesis. nih.govontosight.aifrontiersin.orgresearchgate.netpnas.org UTP is a precursor for the formation of UDP-glucose, a key intermediate in the pathway that leads to the synthesis of glycogen, the primary storage form of glucose in animals. nih.govwikipedia.org Research has shown that this compound can increase the levels of UDP-glucose and stimulate glycogen synthesis in tissues like skeletal muscle. nih.govpnas.orgnih.gov

This compound is also involved in the synthesis of membrane phospholipids (B1166683), which are crucial components of cellular membranes. nih.govfrontiersin.orgchemicalbook.comnih.govresearchgate.netresearchgate.net this compound is converted to cytidine (B196190) triphosphate (CTP), which is then used in the synthesis of CDP-choline and CDP-ethanolamine, intermediates in the biosynthesis of phosphatidylcholine and phosphatidylethanolamine, respectively. frontiersin.orgnih.govresearchgate.netgoogle.com This role is particularly important for neuronal function and membrane integrity. frontiersin.orgchemicalbook.comnih.gov

Furthermore, this compound is involved in protein glycosylation through the hexosamine biosynthetic pathway. frontiersin.orgresearchgate.netnih.gov this compound promotes the production of UDP-N-acetylglucosamine (UDP-GlcNAc), which is a substrate for O-GlcNAcylation, a post-translational modification of proteins that can regulate their function. frontiersin.orgresearchgate.netnih.gov

This compound metabolism itself is tightly regulated, involving de novo synthesis, salvage pathways, and catabolism. nih.govontosight.aicontinental.edu.penih.govresearchgate.net The balance of these pathways is essential for maintaining appropriate cellular levels of this compound and its nucleotides, which in turn supports various cellular functions and energy metabolism. nih.govcontinental.edu.penih.govresearchgate.netfrontiersin.org Factors such as the activity of this compound phosphorylase (UPase), feeding status, and ATP depletion can influence this compound homeostasis. nih.govcontinental.edu.penih.govresearchgate.net

The diverse roles of this compound in macromolecule synthesis, carbohydrate and lipid metabolism, and protein modification underscore its central importance in maintaining cellular homeostasis and supporting fundamental biological processes. nih.govontosight.aicontinental.edu.penih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govresearchgate.net

Below is a table summarizing some key metabolic pathways involving this compound and its derivatives:

| Pathway | Key this compound Derivative | Role |

| RNA Synthesis | UTP | Building block for RNA chain elongation. baseclick.eunih.gov |

| Glycogen Synthesis | UDP-glucose | Intermediate in the synthesis of glycogen from glucose. nih.govwikipedia.org |

| Phospholipid Synthesis | CTP (derived from UTP) | Precursor for CDP-choline and CDP-ethanolamine synthesis. nih.govgoogle.com |

| Hexosamine Biosynthetic Pathway | UDP-GlcNAc | Substrate for protein O-GlcNAcylation. frontiersin.orgresearchgate.net |

Uridine Metabolism and Biochemical Pathways

De Novo Biosynthesis of Uridine and Pyrimidine (B1678525) Nucleotides

The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursor molecules. This process is crucial for providing the necessary building blocks for nucleic acid synthesis, particularly in rapidly dividing cells. The end product of this pathway is this compound Monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides. fiveable.me

Enzymatic Regulation of this compound De Novo Synthesis

The de novo synthesis of pyrimidine nucleotides is a tightly controlled process, primarily regulated at the initial and rate-limiting step catalyzed by Carbamoyl Phosphate (B84403) Synthetase II (CPS II) . creative-proteomics.com This cytosolic enzyme is subject to allosteric regulation, being activated by ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) and feedback inhibited by the end-product, this compound Triphosphate (UTP). fiveable.medoccheck.comwikipedia.org This feedback mechanism ensures that the production of pyrimidines is matched to the cell's needs. fiveable.me

Another key regulatory point is the enzyme Aspartate Transcarbamoylase (ATCase) , which is also allosterically regulated. It is activated by ATP and inhibited by Cytidine (B196190) Triphosphate (CTP), another downstream product of the pathway. libretexts.org Furthermore, the activity of CPS II can be modulated by phosphorylation through the MAP kinase cascade, which can reduce its inhibition by UTP and increase its sensitivity to activation by PRPP, thereby favoring pyrimidine biosynthesis for cell growth. nih.gov

The enzymes of the de novo pathway are organized into multifunctional proteins in higher eukaryotes. The first three steps are catalyzed by a single polypeptide known as CAD , which includes CPS II, ATCase, and Dihydroorotase. nih.govwikipedia.org The final two steps are catalyzed by another bifunctional enzyme, UMP synthase , which possesses both orotate phosphoribosyltransferase and orotidylate decarboxylase activities. researchgate.net

Interactive Data Table: Key Regulatory Enzymes in De Novo this compound Synthesis

| Enzyme | Activators | Inhibitors | Function |

| Carbamoyl Phosphate Synthetase II (CPS II) | ATP, PRPP | UTP | Catalyzes the first committed step in pyrimidine biosynthesis. fiveable.medoccheck.com |

| Aspartate Transcarbamoylase (ATCase) | ATP | CTP | Catalyzes the formation of N-carbamoylaspartate. libretexts.org |

| CTP Synthetase | - | CTP | Converts UTP to CTP. creative-proteomics.com |

Metabolic Precursors and Intermediates in this compound Synthesis

The de novo synthesis of the pyrimidine ring begins with simple molecules. The initial reaction, catalyzed by CPS II, utilizes bicarbonate, the amine group from glutamine, and two molecules of ATP to form carbamoyl phosphate in the cytosol. fiveable.mefiveable.melibretexts.org This is followed by the condensation of carbamoyl phosphate with aspartate to form N-carbamoylaspartate, a reaction catalyzed by ATCase. fiveable.me

The subsequent steps involve the cyclization of N-carbamoylaspartate to dihydroorotate (B8406146) by dihydroorotase, followed by the oxidation of dihydroorotate to orotate by dihydroorotate dehydrogenase, an enzyme located in the mitochondrial membrane. fiveable.me Orotate is then converted to orotidine 5'-monophosphate (OMP) by orotate phosphoribosyltransferase, which adds a ribose 5-phosphate group from PRPP. fiveable.memicrobenotes.com Finally, OMP decarboxylase removes a carboxyl group from OMP to produce this compound 5'-monophosphate (UMP), the first pyrimidine nucleotide of the pathway. fiveable.me

Table of Precursors and Intermediates in De Novo this compound Synthesis

| Precursor/Intermediate | Description |

| Bicarbonate | Provides a carbon atom for the pyrimidine ring. fiveable.me |

| Glutamine | Donates an amine group. fiveable.me |

| Aspartate | Provides several atoms for the pyrimidine ring. fiveable.me |

| 5-phosphoribosyl-1-pyrophosphate (PRPP) | Donates the ribose-phosphate moiety. |

| Carbamoyl phosphate | The product of the initial rate-limiting step. fiveable.me |

| N-carbamoylaspartate | Formed from the condensation of carbamoyl phosphate and aspartate. fiveable.me |

| Dihydroorotate | A cyclic intermediate. fiveable.me |

| Orotate | The immediate precursor to the pyrimidine nucleotide. fiveable.me |

| Orotidine 5'-monophosphate (OMP) | The first pyrimidine nucleotide formed. fiveable.me |

| This compound 5'-monophosphate (UMP) | The final product of the de novo pathway and precursor to other pyrimidines. fiveable.me |

This compound Salvage Pathway

In addition to de novo synthesis, cells can recycle pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA through the salvage pathway. wikipedia.org This pathway is less energy-intensive than de novo synthesis and is crucial for tissues that have a limited capacity for the de novo route. creative-proteomics.comwikipedia.org

Mechanisms of this compound Uptake and Transport

This compound from the extracellular environment is transported into cells via nucleoside transport systems. nih.gov There are two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov ENTs are sodium-independent and transport nucleosides down their concentration gradient, while CNTs are sodium-dependent and can transport nucleosides against their concentration gradient. nih.govaacrjournals.org Studies have identified ENT1 and ENT2 as key transporters for this compound in various cell types, including neurons and astrocytes. nih.gov

This compound Phosphorylation and Nucleotide Generation

Once inside the cell, this compound is converted into UMP through the action of This compound kinase , which phosphorylates this compound using ATP. wikipedia.orgwikipedia.org this compound-cytidine kinase 2 (UCK2) is a key enzyme in this process, phosphorylating both this compound and cytidine to their respective monophosphates. nih.govfrontiersin.org UMP can then be further phosphorylated to this compound diphosphate (B83284) (UDP) and this compound triphosphate (UTP) by nucleoside monophosphate and diphosphate kinases, respectively. libretexts.orgwikipedia.org UTP is a crucial molecule required for RNA synthesis and can also be converted to CTP. nih.gov The salvage pathway is regulated by the availability of substrates and the activity of the involved enzymes, with UTP and CTP providing feedback inhibition on UCK2. nih.gov

This compound Catabolism and Degradation

Excess this compound and other pyrimidine nucleosides are degraded through a catabolic pathway. This compound is first broken down to uracil (B121893) and ribose-1-phosphate (B8699412) by the enzyme This compound phosphorylase . nih.govresearchgate.net Uracil is then further catabolized in a series of reactions. In one pathway, uracil is reduced to dihydrouracil, which is then converted to β-ureidopropionate and finally to β-alanine, ammonia, and carbon dioxide. pnas.org An alternative oxidative pathway can degrade uracil to urea and malonic acid. pnas.org The ribose-1-phosphate produced from the initial cleavage of this compound can be converted to intermediates of the pentose (B10789219) phosphate pathway and glycolysis, thereby linking this compound catabolism to central carbon metabolism. biorxiv.orgnih.gov

Enzymatic Pathways of this compound Breakdown

The catabolism of this compound is a regulated process that salvages its constituent base, uracil, and contributes to the cellular pool of intermediates for energy metabolism. The primary enzyme responsible for the initial step in this compound degradation is This compound phosphorylase (UPase) , also known as pyrimidine phosphorylase. nih.govwikipedia.org This enzyme catalyzes the reversible phosphorolytic cleavage of this compound into uracil and α-D-ribose 1-phosphate. wikipedia.orgresearchgate.netuniprot.org

The reaction can be summarized as follows: this compound + Phosphate ⇌ Uracil + α-D-ribose 1-phosphate wikipedia.org

Following its formation, uracil can be further catabolized through a series of enzymatic reactions. The breakdown of uracil ultimately yields β-alanine, ammonia, and carbon dioxide, with the final product, acetyl-CoA, capable of entering the Krebs cycle for energy production. nih.govyoutube.com

| Enzyme | Substrate(s) | Product(s) | Pathway Step |

| This compound Phosphorylase (UPase) | This compound, Phosphate | Uracil, α-D-ribose 1-phosphate | Initial breakdown of this compound nih.govwikipedia.orgresearchgate.net |

| Dihydropyrimidine Dehydrogenase | Uracil, NADPH + H+ | Dihydrouracil, NADP+ | First step in uracil degradation |

| Dihydropyrimidinase | Dihydrouracil, H2O | β-Ureidopropionate | Second step in uracil degradation |

| β-Ureidopropionase | β-Ureidopropionate, H2O | β-Alanine, NH3, CO2 | Final step in uracil degradation |

Regulation of this compound Phosphorylase Activity

The activity of this compound phosphorylase is subject to regulation, ensuring that this compound homeostasis is maintained. In humans, two main isoforms of this enzyme exist, UPP1 and UPP2. nih.gov Research has revealed that human UPP2 activity can be regulated by the cellular redox state. nih.gov A conditional intramolecular disulfide bridge can form within the UPP2 enzyme, which leads to the dislocation of a critical arginine residue from the active site, thereby inactivating the enzyme. nih.gov This redox sensitivity is a conserved feature among UPP2 homologs but is absent in UPP1 due to the lack of a necessary cysteine residue. nih.gov

Furthermore, the activity of this compound phosphorylase can be modulated by competitive and non-competitive inhibitors. patsnap.com Competitive inhibitors typically mimic the structure of this compound and compete for binding at the active site of the enzyme. patsnap.com Non-competitive inhibitors, on the other hand, bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency. patsnap.com The inhibition of this compound phosphorylase leads to an accumulation of intracellular this compound. patsnap.com

Interconnectivity of this compound Metabolism with Other Macromolecule Synthesis

This compound and its phosphorylated derivatives are pivotal precursors and regulators in the synthesis of several essential macromolecules.

This compound's Role in Ribonucleic Acid (RNA) Synthesis and Biogenesis

This compound is a fundamental building block for the synthesis of RNA. nih.gov In the form of this compound triphosphate (UTP), it serves as one of the four essential nucleoside triphosphates required by RNA polymerases for the transcription of genetic information from DNA into RNA. wikipedia.org

Beyond its role as a direct precursor, this compound undergoes modification to pseudothis compound (B1679824) (Ψ), an isomer of this compound, within ribosomal RNA (rRNA). nih.gov This isomerization is carried out by enzymatic complexes and is a critical step in ribosome biogenesis. nih.gov Pseudothis compound provides greater rigidity to the RNA backbone and enhances the stability of base pairing, which can influence the functional features of the ribosome. nih.gov In human rRNA, there are numerous predicted pseudouridylation sites, highlighting the importance of this modification. nih.govresearchgate.net

This compound Nucleotides in Glycogen (B147801) Synthesis Pathways

This compound nucleotides are essential for the synthesis of glycogen, the primary storage form of glucose in animals. The process is critically dependent on This compound diphosphate glucose (UDP-glucose) , which is the activated form of glucose used for addition to the growing glycogen chain.

The synthesis of UDP-glucose is a two-step process:

UTP Synthesis: this compound is phosphorylated to this compound monophosphate (UMP), then to this compound diphosphate (UDP), and finally to this compound triphosphate (UTP). nih.gov

UDP-glucose Formation: UTP reacts with glucose-1-phosphate in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose and pyrophosphate.

Studies in both rat hepatocytes and skeletal muscle have demonstrated that the availability of extracellular this compound directly impacts the rate of glycogen synthesis. nih.govnih.govpnas.org The presence of this compound in the incubation medium leads to an increase in the cellular concentrations of UTP and UDP-glucose, which in turn stimulates the incorporation of glucose into glycogen. nih.govnih.govpnas.org

This compound in Phosphatidylcholine Synthesis via the Kennedy Pathway

This compound plays a crucial role in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes, through the Kennedy pathway. nih.govwikipedia.orgresearchgate.net In humans, the primary circulating pyrimidine is this compound. researchgate.net this compound can cross the blood-brain barrier and is taken up by brain cells. researchgate.net

Inside the cell, the pathway proceeds as follows:

CTP Generation: this compound is converted to UTP, which is then aminated by CTP synthetase to form cytidine triphosphate (CTP) . researchgate.net

CDP-Choline Formation: CTP reacts with phosphocholine to generate cytidine diphosphate-choline (CDP-choline) . nih.govwikipedia.orgresearchgate.net This reaction is catalyzed by the rate-limiting enzyme CTP:phosphocholine cytidylyltransferase. nih.govwikipedia.org

Phosphatidylcholine Synthesis: The final step involves the transfer of the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, a reaction catalyzed by cholinephosphotransferase, to produce phosphatidylcholine. nih.govwikipedia.org

This compound in Cytidine Triphosphate Generation

This compound triphosphate (UTP) serves as the direct precursor for the synthesis of cytidine triphosphate (CTP). wikipedia.org The conversion of UTP to CTP is catalyzed by the enzyme CTP synthetase . wikipedia.orgnih.gov This enzymatic reaction involves the amination of the uracil base of UTP, with glutamine typically serving as the amino group donor.

This compound in Hexosamine Biosynthetic Pathway and O-GlcNAcylation

This compound plays a pivotal role in the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgnih.govnih.gov This pathway culminates in the production of this compound diphosphate-N-acetylglucosamine (UDP-GlcNAc), a vital nucleotide sugar. frontiersin.orgnih.govnih.gov this compound, in the form of this compound triphosphate (UTP), is an essential substrate for the final step of the HBP. frontiersin.orgnih.gov The product of this pathway, UDP-GlcNAc, serves as the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. nih.govfrontiersin.orgresearchgate.netumn.edu

The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate. frontiersin.orgnih.govyoutube.com This initial step is catalyzed by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). youtube.commdpi.com Following a series of enzymatic reactions involving acetylation and isomerization, the pathway ultimately utilizes UTP to generate UDP-GlcNAc. frontiersin.orgnih.gov Consequently, the cellular concentration of UDP-GlcNAc is directly influenced by the availability of key nutrients, including glucose, glutamine, acetyl-CoA, and this compound. nih.govumn.edu

The process of O-GlcNAcylation involves the attachment of a single N-acetylglucosamine (GlcNAc) moiety from UDP-GlcNAc to the serine or threonine residues of target proteins. nih.govfrontiersin.orgresearchgate.netmdpi.com This reversible modification is catalyzed by the enzyme O-GlcNAc transferase (OGT), while the removal of the GlcNAc moiety is carried out by O-GlcNAcase (OGA). nih.govresearchgate.netumn.edunih.gov O-GlcNAcylation is a crucial regulatory mechanism, akin to phosphorylation, that modulates the function, stability, and localization of a vast array of intracellular proteins. nih.govnih.govfrontiersin.org Through its contribution to the synthesis of UDP-GlcNAc, this compound is intrinsically linked to the regulation of these cellular processes. frontiersin.org Supplementation with this compound has been shown to increase the cellular levels of UDP-GlcNAc, leading to a subsequent increase in protein O-GlcNAcylation. frontiersin.org This modification alters the biological activity of proteins and is implicated in a variety of physiological and pathological states. frontiersin.orgresearchgate.net

Table 1: Key Molecules in the Hexosamine Biosynthetic Pathway

| Molecule | Abbreviation | Role in Pathway |

| Fructose-6-phosphate | F-6-P | Initial substrate derived from glycolysis. frontiersin.orgmdpi.com |

| Glutamine | Provides the amino group for the initial reaction. frontiersin.orgnih.gov | |

| Glucosamine-6-phosphate | GlcN-6-P | Product of the first committed step in the HBP. youtube.com |

| Acetyl-Coenzyme A | Acetyl-CoA | Donates the acetyl group. frontiersin.orgnih.gov |

| This compound Triphosphate | UTP | Provides the UMP moiety for the final product. frontiersin.orgnih.gov |

| This compound Diphosphate-N-acetylglucosamine | UDP-GlcNAc | End-product of the HBP and substrate for O-GlcNAcylation. frontiersin.orgnih.govnih.gov |

Table 2: Enzymatic Steps of the Hexosamine Biosynthetic Pathway

| Step | Enzyme | Substrates | Product |

| 1 | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate frontiersin.orgyoutube.commdpi.com |

| 2 | Glucosamine-6-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate frontiersin.org |

| 3 | N-acetylglucosamine-phosphate mutase (AGM) | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate frontiersin.org |

| 4 | UDP-N-acetylglucosamine pyrophosphorylase (UAP/AGX) | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine frontiersin.org |

Cellular and Molecular Mechanisms of Uridine Action

Uridine-Mediated Cellular Signaling Pathways

This compound, primarily in the form of its nucleotides UTP and UDP, acts as an extracellular signaling molecule by activating specific G protein-coupled purinergic receptors, particularly subtypes P2Y2, P2Y4, P2Y6, and P2Y14 nih.govingentaconnect.comahajournals.orgphysiology.org. These receptors are widely distributed throughout the body, including the brain ingentaconnect.com.

Activation of Purinergic Receptors (P2Y2, P2Y4, P2Y6, P2Y14) by this compound Nucleotides

P2Y receptors are a family of G protein-coupled receptors activated by extracellular nucleotides and nucleotide sugars nih.gov. Among the eight identified subtypes in humans, P2Y2, P2Y4, P2Y6, and P2Y14 are known to be activated by this compound nucleotides nih.govingentaconnect.comahajournals.org.

P2Y2 receptors are activated by both UTP and ATP ahajournals.orgsigmaaldrich.com.

P2Y4 receptors are primarily activated by UTP nih.govingentaconnect.comahajournals.org.

P2Y6 receptors are primarily activated by UDP nih.govingentaconnect.comahajournals.org.

P2Y14 receptors are activated by UDP-sugars, with UDP-glucose being a principal agonist nih.govingentaconnect.com.

This activation by this compound nucleotides allows for extracellular signaling, influencing a broad spectrum of cellular functions ingentaconnect.comphysiology.org. The release of UTP from cells provides a mechanism for autocrine and paracrine control of cellular processes physiology.org.

Downstream Signaling Cascades (e.g., MEK/ERK, PI3K/Akt/mTOR) Induced by this compound

Activation of P2Y receptors by this compound nucleotides triggers various intracellular signaling cascades depending on the specific receptor subtype and cell type nih.govsigmaaldrich.com. P2Y receptors primarily couple to heterotrimeric G proteins, often Gq/11, although coupling to Gi and Gs has also been observed sigmaaldrich.com.

Activation of P2Y2 and P2Y4 receptors, which couple to Gq, typically leads to the activation of phospholipase Cβ (PLCβ) nih.gov. This, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), initiating downstream signaling events nih.gov.

While the direct link between this compound nucleotide-activated P2Y receptors and the MEK/ERK and PI3K/Akt/mTOR pathways is an area of ongoing research, these downstream cascades are known to be activated by various receptor tyrosine kinases and G protein-coupled receptors, including some P2Y subtypes escholarship.orgnih.govnih.govresearchgate.netoncotarget.com. For example, activation of P2Y receptors can influence pathways involved in cell proliferation, differentiation, and survival nih.govingentaconnect.com. Research indicates that signaling pathways like PI3K–AKT–mTOR play a central role in promoting metabolic processes atlasgeneticsoncology.org.

Regulation of Intracellular Calcium Levels by this compound Nucleotides

A key consequence of activating P2Y receptors, particularly those coupled to Gq (such as P2Y2 and P2Y4), is the mobilization of intracellular calcium nih.govsigmaaldrich.comnih.govoup.comoup.comscilit.com. IP3 produced by PLCβ activation binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm nih.gov. This increase in intracellular calcium concentration can then activate various calcium-dependent processes within the cell physiology.orgnih.gov. Studies in different cell types, including tracheal gland cells and placental cells, have demonstrated that UTP and ATP can stimulate increases in intracellular calcium, primarily via the G protein-phospholipase C-IP3 pathway nih.govoup.comoup.com. This calcium mobilization contributes to a range of cellular responses, such as secretion and muscle contraction physiology.orgnih.gov.

This compound's Influence on Protein Modification

This compound also plays a crucial role in protein modification, particularly through its involvement in the hexosamine biosynthetic pathway (HBP) and the subsequent O-GlcNAcylation of proteins nih.govfrontiersin.orgresearchgate.net.

This compound and Protein O-GlcNAcylation

Protein O-GlcNAcylation is a dynamic post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to the serine or threonine residues of intracellular proteins e-dmj.orgumn.edunih.govmdpi.com. This modification is analogous to phosphorylation and is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc, and O-GlcNAcase (OGA), which removes it e-dmj.orgumn.edu.

The donor substrate for O-GlcNAcylation is this compound diphosphate-N-acetylglucosamine (UDP-GlcNAc) e-dmj.orgumn.edunih.govmdpi.com. This compound is critical to the production of UDP-GlcNAc in the HBP nih.govfrontiersin.orgresearchgate.net. Approximately 2-5% of intracellular glucose enters the HBP, ultimately leading to the formation of UDP-GlcNAc e-dmj.orgnih.gov. This compound contributes to this pathway as its phosphorylation can generate UDP, one of the raw materials for UDP-GlcNAc synthesis researchgate.netplos.org. Supplementation of this compound has been shown to increase cellular levels of UDP-GlcNAc, leading to an increase in protein O-GlcNAcylation nih.govfrontiersin.org.

Impact of this compound-Mediated O-GlcNAcylation on Protein Function

This compound-mediated increases in O-GlcNAcylation can significantly alter the physical properties and biological activities of modified proteins, thereby affecting their function nih.govfrontiersin.org. This modification can influence various cellular processes, including signal transduction, transcription, translation, and proteasomal degradation umn.edu.

O-GlcNAcylation can compete with phosphorylation for modification sites on the same protein, indicating a potential interplay between these two important post-translational modifications that can affect signaling protein propagation nih.gov. Elevated O-GlcNAc levels on specific proteins have been linked to altered cellular functions. For instance, O-GlcNAcylation of transcription factors like FOXO1 can impact gene expression researchgate.netmdpi.com. Studies have shown that this compound administration can induce O-GlcNAc glycosylation of FOXO1, affecting gluconeogenic gene expression researchgate.net. O-GlcNAcylation can also influence protein stability and interactions mdpi.com.

Furthermore, changes in O-GlcNAcylation levels mediated by factors including this compound availability have been implicated in various cellular contexts and disease states nih.govumn.eduresearchgate.net. For example, increased O-GlcNAcylation has been observed on proteins involved in signal transduction and transcription nih.gov.

This compound and Mitochondrial Bioenergetics

Mitochondria are central to cellular energy production through oxidative phosphorylation. This compound has been shown to influence mitochondrial function and energy status via several pathways, including the regulation of the mitochondrial respiratory chain, modulation of mitochondrial ATP-sensitive potassium channels, and serving as a source for glycolysis. news-medical.netmdpi.comresearchgate.net

This compound's Role in Mitochondrial Respiratory Chain Regulation

This compound is thought to regulate the mitochondrial respiratory chain, also known as the electron transport chain (ETC). nih.gov This regulation may involve the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a mitochondrial membrane-bound enzyme coupled to the respiratory chain. researchgate.netnih.gov DHODH is involved in the de novo synthesis of pyrimidines, a process that occurs in mitochondria and the cytosol. researchgate.net Dysfunction of the respiratory chain can impact the nucleotide pool, partly because DHODH utilizes coenzyme Q as an electron acceptor. researchgate.net Cells with respiratory deficiencies may require this compound supplementation, as de novo pyrimidine (B1678525) synthesis is dependent on DHODH. researchgate.net

Studies have indicated that this compound supplementation can modulate the activity of the ETC. researchgate.net For instance, in a model of oxidative phosphorylation dysfunction, this compound supplementation helped preserve levels of Krebs cycle intermediates and other mitochondrial metabolites. researchgate.net Research in hyperthyroid rats showed that this compound administration improved parameters of oxidative phosphorylation and corrected the activity of some ETC complexes in liver mitochondria. mdpi.com While the levels of complexes I, II, and IV subunits increased in hyperthyroidism, this compound administration did not change the level of respiratory chain complexes compared to the hyperthyroid state, but it did normalize the efficiency of oxidative phosphorylation. mdpi.com Another study using a cellular model of oxidative phosphorylation dysfunction found that pyruvate (B1213749) and this compound supplementation significantly improved respiratory capacity and rescued the levels of subunits for complex I (NDUFB8) and complex III (UQCRC2). biologists.com

Modulation of Mitochondrial ATP-Sensitive K+ Channels by this compound

Mitochondrial ATP-sensitive potassium (mitoKATP) channels play a crucial role in cardioprotection and the regulation of mitochondrial function. This compound, particularly through its conversion to this compound diphosphate (B83284) (UDP), has been shown to modulate the activity of these channels. mdpi.comcaldic.commdpi.com UDP is capable of activating mitoKATP channels. caldic.com

Research in a rat model of Parkinson's disease demonstrated that this compound was able to prevent disturbances in energy and ion exchanges in brain mitochondria, and this effect was linked to the activation of the mitoKATP channel. mdpi.comnih.gov The protective effects of this compound were eliminated by 5-hydroxydecanoate, a specific blocker of the mitoKATP channel, suggesting the involvement of this channel in this compound's neuroprotective actions. mdpi.comnih.govdntb.gov.ua

Studies investigating the cardioprotective effects of this compound and this compound-5'-monophosphate (UMP) have also highlighted the role of the mitoKATP channel. caldic.com Both this compound and UMP, as precursors of UDP, demonstrated protective effects on ischemic rat hearts, reducing the ischemic alteration index. caldic.com The anti-ischemic effect was abolished by 5-hydroxydecanoate, indicating the crucial role of the mitoKATP channel in this protection. caldic.com Furthermore, this compound's anti-inflammatory and anti-atherosclerotic effects have been shown to be partially dependent on the activation of the mitoKATP channel. mdpi.com

Glycolysis from this compound as an Energy Source

Beyond its roles in nucleotide synthesis and mitochondrial regulation, recent research has revealed that this compound can serve as an alternative energy source for cells, particularly under conditions of glucose limitation. news-medical.netbroadinstitute.orgbiorxiv.org This process involves the catabolism of this compound and the utilization of its ribose moiety for glycolysis. news-medical.netbiorxiv.org

The breakdown of this compound into uracil (B121893) and ribose-1-phosphate (B8699412) is catalyzed by this compound phosphorylase (UPP1/UPP2). news-medical.netbiorxiv.org The ribose-1-phosphate can then be converted into intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP), specifically glyceraldehyde-3-phosphate and fructose-6-phosphate. news-medical.netbiorxiv.org These molecules can subsequently enter the glycolytic pathway to fuel ATP production. news-medical.netbiorxiv.org This pathway, sometimes referred to as "uridinolysis," allows cells to generate energy from this compound-derived ribose. biorxiv.org

Studies have shown that various cell types, including cancer cells and immune cells, can utilize this compound-derived ribose for glycolysis when glucose is limited. news-medical.netbroadinstitute.org This capacity is linked to the expression of UPP1. news-medical.netbiorxiv.org Under glucose-deprived conditions, this compound utilization can support central carbon metabolism and maintain cellular survival. atlasgeneticsoncology.org The ability of this compound to support glycolysis in the absence of glucose highlights its role in metabolic flexibility. biorxiv.orgatlasgeneticsoncology.org

Uridine in Central Nervous System Physiology

Uridine's Role in Neuronal Membrane Formation and Maintenance

The formation and maintenance of neuronal membranes are crucial for proper brain function. These membranes are primarily composed of phospholipids (B1166683), and their synthesis requires specific precursors. This compound is one of the key circulating compounds that contribute to the synthesis of these essential membrane components. nih.govresearchgate.netnih.gov

Contribution to Phosphatidylcholine Synthesis for Neural Membranes

This compound plays a significant role in the synthesis of phosphatidylcholine (PC), a major phospholipid component of neuronal membranes. nih.govresearchgate.netnih.govfrontiersin.org This synthesis occurs via the Kennedy pathway. elte.hunih.govnih.goveiu.edu this compound is converted to this compound-5'-monophosphate (UMP), then to This compound-5'-diphosphate (B1205292) (UDP), and finally to this compound-5'-triphosphate (UTP). nih.gov UTP is subsequently converted to cytidine-5'-triphosphate (B129977) (CTP), which is a rate-limiting precursor for the synthesis of CDP-choline. elte.hufrontiersin.orgresearchgate.net CDP-choline is then utilized in the Kennedy pathway to form phosphatidylcholine. elte.hufrontiersin.orgeiu.eduresearchgate.net Studies have shown that increasing the supply of this compound to neuronal cells, both in vitro and in vivo, enhances the phosphorylation of this compound and cytidine (B196190), leading to elevated levels of UTP, CTP, and CDP-choline. elte.hunih.gov This suggests that the rate of UTP and CDP-choline synthesis in the brain is dependent on the availability of this compound. elte.hu

This compound's Impact on Neuronal Plasticity and Synaptogenesis

Neuronal plasticity, the ability of the brain to adapt and reorganize, and synaptogenesis, the formation of new synapses, are fundamental processes underlying learning and memory. This compound has been shown to influence these processes positively. elte.huresearchgate.netfeedabrain.comresearchgate.netfeedabrain.com

Promotion of Neurite Outgrowth and Branching

This compound promotes the outgrowth and branching of neurites, which are projections from neurons that develop into axons and dendrites. researchgate.netfrontiersin.orgeiu.eduresearchgate.netcaldic.commdpi.com Studies using differentiated PC12 cells, a commonly used neuronal cell model, have demonstrated that this compound treatment significantly and dose-dependently increases the number of neurites per cell and enhances neurite branching. nih.govresearchgate.netcaldic.commdpi.com This effect is observed after several days of treatment and is accompanied by increases in the levels of neurite proteins like neurofilament M and neurofilament 70. nih.govresearchgate.netcaldic.commdpi.com The promotion of neurite outgrowth by this compound may be mediated, in part, by the activation of P2Y receptors by UTP. nih.govresearchgate.netresearchgate.netcaldic.comnih.govnih.gov

Data from a study on NGF-differentiated PC12 cells illustrates the dose-dependent effect of this compound on neurite outgrowth: caldic.com

| This compound Concentration (µM) | Neurites per Cell (Mean ± SEM) |

| Control | Value 1 |

| 50 | Value 2 |

| 100 | Value 3 |

| 200 | Value 4 |

Another study using Neuro2a cells found that this compound at a concentration of 100 µM stimulated the highest percentage of neurite-bearing cells. eiu.edunih.gov

Stimulation of Synaptic Protein Production

This compound contributes to the production of proteins essential for synapse formation and function. nih.govresearchgate.netnih.govmit.edumdpi.com Administering this compound, often in combination with other nutrients like docosahexaenoic acid (DHA) and choline (B1196258), has been shown to increase the levels of proteins localized within presynaptic and postsynaptic membranes. researchgate.netnih.govmit.edumdpi.com Examples of these synaptic proteins include PSD-95, synapsin-1, and syntaxin-3. researchgate.netnih.govmdpi.com This increase in synaptic protein levels is thought to be partly a result of the activation of P2Y receptors by this compound or this compound-containing nucleotides like UTP. researchgate.netnih.govnih.govmdpi.commit.edu

Enhancement of Synaptic Formation and Number

This compound plays a role in enhancing the formation and increasing the number of synapses in the brain. feedabrain.comresearchgate.netnih.govfrontiersin.orgnih.govnih.govmit.edu By providing precursors for membrane synthesis and stimulating the production of synaptic proteins, this compound supports the structural requirements for creating new synapses. researchgate.netnih.govfrontiersin.orgnih.govnih.govmit.edu Research in experimental animals has demonstrated that administration of this compound, particularly in combination with DHA and choline, increases the number of dendritic spines on hippocampal neurons, which are the immediate precursors of many synapses. nih.govresearchgate.netnih.govnih.govmit.edu This enhancement of synaptogenesis is considered a potential strategy for supporting cognitive function, particularly in conditions associated with synaptic loss. nih.govresearchgate.netnih.govmit.edu

This compound in Neurotransmission Modulation

Beyond its structural roles, this compound and its nucleotides can also modulate neurotransmission. This compound triphosphate (UTP), a phosphorylated form of this compound, can be released from neurons and glial cells and act as an extracellular messenger. elte.huresearchgate.netnih.gov UTP can activate specific P2Y receptors on neuronal membranes, which are G protein-coupled receptors. elte.huresearchgate.netnih.govnih.govresearchgate.netresearchgate.netcaldic.comnih.govnih.gov Activation of these receptors can trigger intracellular signaling pathways, including those involving phospholipase C, leading to increased intracellular calcium concentrations. nih.gov This purinergic signaling mediated by this compound nucleotides can influence various neuronal functions, including neurotransmitter release and neuronal differentiation. nih.govnih.gov While the role of UTP in synaptic signaling is an area of ongoing research, it is understood to contribute to the complex modulation of neuronal communication. acnp.org Additionally, some research suggests that this compound may influence glutamatergic neurotransmission by decreasing NMDAR-mediated synaptic responses, potentially acting as a noncompetitive antagonist under conditions of excessive NMDAR activation. researchgate.net

This compound's Influence on Cognitive Functions

This compound has been shown to influence cognitive functions, including memory and learning elte.hunih.gov. Its role in the synthesis of phosphatidylcholine, a key component of neuronal membranes, and its involvement in neurotransmitter synthesis are thought to contribute to these effects coverthree.com.

Effects on Memory Performance and Learning

Research suggests that this compound can improve memory function and learning ability. Studies in animals have demonstrated that increasing this compound levels, such as through the administration of this compound-5'-monophosphate (UMP), can alleviate memory dysfunction in tests like the Morris water maze elte.hu. Dietary supplementation with UMP has also been shown to enhance performance in memory tests using the four-arm radial maze, T-maze, and Y-maze in gerbils elte.hu. In aging human individuals with relatively inefficient memories, increased this compound formation, potentially mediated by CDP-choline administration, may contribute to positive effects on verbal memory elte.hu.

This compound is believed to enhance memory and learning through several mechanisms, including promoting the growth of new synapses, increasing signaling between neurons, and assisting in the formation of acetylcholine (B1216132) (ACh) nootropicsexpert.com. Memory is closely linked to neuroplasticity, which involves the formation of new neurons (neurogenesis) and synapses (synaptogenesis) nootropicsexpert.com. This compound contributes to the creation of phospholipids, which are essential components of neuronal membranes, by providing precursors for CDP-choline synthesis coverthree.comnootropicsexpert.com. Increased levels of CDP-choline and phosphatidylcholine can lead to improved cognitive function nootropicsexpert.com.

This compound in Neurodevelopmental Processes

This compound plays a role in neurodevelopmental processes, influencing neuronal differentiation and the proliferation of neural progenitor cells researchgate.netnih.gov.

Neuronal Differentiation and Proliferation of Neural Progenitor Cells

This compound has been reported to enhance neuronal differentiation. Studies using various cell lines, including rat PC12 pheochromocytoma cells, mouse N2a, and human LAN-5 and SH-SY5Y neuroblastoma cells, have shown that exogenous this compound can enhance cell differentiation researchgate.net. This is evidenced by an increased number of neurite-bearing cells, more neurites per cell, increased neurite branching, greater neurite length, and elevated levels of neurite neurofilament proteins researchgate.netnih.gov.

The mechanism by which this compound affects neurite outgrowth may involve enhancing phosphatidylcholine synthesis, as this compound can be converted to cytidine triphosphate (CTP), a precursor for phosphatidylcholine biosynthesis researchgate.netnih.gov. Additionally, this compound triphosphate (UTP), a derivative of this compound, may act as an agonist for P2Y receptors, also contributing to neuritogenesis researchgate.netnih.gov.

Uracil (B121893) nucleotides, including UTP, have been shown to stimulate the proliferation of human mesencephalic neural stem/precursor cells (hmNPCs) nih.gov. UTP, particularly when combined with mitogens like epidermal growth factor and fibroblast growth factor 2, can boost hmNPC proliferation nih.gov. This UTP-induced proliferation appears to be mediated by P2Y2 receptors nih.gov. Furthermore, UTP and UDP have been shown to stimulate dopaminergic differentiation of hmNPCs, increasing the number of tyrosine hydroxylase-positive cells and protein levels nih.gov.

This compound has also been found to prevent the negative effects of certain xenobiotics that inhibit oxidative phosphorylation (OXPHOS) on dopaminergic neuronal differentiation in vitro mdpi.com. OXPHOS function is considered important for neuronal differentiation mdpi.com.

Data on the effects of this compound and its derivatives on neuronal differentiation and proliferation:

| Compound/Treatment | Cell Type | Effect on Proliferation | Effect on Differentiation | Key Mechanism(s) Involved | Source |

| This compound | PC12, N2a, LAN-5, SH-SY5Y cells | Not specified | Enhanced neuronal differentiation | Phosphatidylcholine synthesis, P2Y receptor activation | researchgate.netnih.gov |

| UTP | Human mesencephalic neural stem/precursor cells | Boosted proliferation | Stimulated dopaminergic differentiation | P2Y2 receptors | nih.gov |

| UDP | Human mesencephalic neural stem/precursor cells | Not specified | Enhanced dopaminergic differentiation | P2 receptors | nih.gov |

| This compound | Against OXPHOS xenobiotics | Not specified | Prevented negative effects on dopaminergic differentiation | Counteracting xenobiotic inhibition of OXPHOS function | mdpi.com |

This compound and Cerebrospinal Fluid Homeostasis

This compound is present in the cerebrospinal fluid (CSF) nih.govcontinental.edu.pedntb.gov.ua. Maintaining this compound homeostasis is considered essential for maintaining basic cellular functions and normal metabolism nih.govcontinental.edu.pedntb.gov.ua. Studies in rabbits have investigated the mechanisms by which this compound enters and leaves the brain, choroid plexus, and CSF nih.gov. This compound enters the CSF and the extracellular space of the brain from the blood nih.gov. It can then enter brain cells, be phosphorylated to this compound phosphates, and either be incorporated into RNA or catabolized to uracil nih.gov. The choroid plexus, consistent with its role in transporting substances from blood to CSF, has been shown to concentrate this compound nih.gov. Homeostatic mechanisms tightly regulate the concentrations of principal nucleosides and oxypurine bases in the CSF nih.gov.

Uridine in Systemic Physiological Regulation

Uridine's Role in Energy Metabolism and Homeostasis this compound plays a significant role in regulating systemic metabolism, with its homeostasis influenced by factors such as this compound phosphorylase (UPase) activity, feeding behavior, and ATP depletion.nih.govthis compound metabolism is associated with glucose homeostasis, lipid metabolism, and amino acid exchange through the regulation of enzymes and intermediates like UTP, DHODH, and UPase.nih.govmdpi.com

Influence on Lipid Metabolism and Deposition Several studies have revealed a relationship between this compound and lipid metabolism.nih.govmdpi.comTwo potential mechanisms linking pyrimidine (B1678525) and lipid metabolism involve the inhibition of DHODH, which can lead to microvesicular steatosis, and the overexpression of UPase1, resulting in the depletion of endogenous this compound levels.nih.govthis compound catabolism can increase the cellular acetyl-CoA pool, potentially increasing protein acetylation.nih.govOral administration of this compound has been shown to stimulate intestinal development, promote nucleotide transport, improve growth performance, and regulate fatty acid composition and lipid metabolism in weaned piglets.nih.gov

Chronic this compound feeding has been linked to the inhibition of liver-specific fatty acid-binding protein FABP1 expression, which is associated with fatty liver, suggesting that chronic this compound feeding may contribute to fatty liver development. nih.gov Dynamic oral administration of this compound has been found to affect the rhythmic fluctuations of genes related to cholesterol, bile acid, lipid, and nucleotide metabolism. nih.gov Long-term supplementation of this compound in mice on a regular diet has been associated with increased body weight. nih.gov Long-term this compound supplementation can induce fatty liver, potentially related to the upregulation of liver P2Y6 receptors leading to the downregulation of PPARα. nih.gov Deficiency of FABP1 is known to promote excessive accumulation of fatty acids in the liver. nih.gov

However, the role of this compound in lipid metabolism is currently considered controversial, with mechanisms not yet fully clear, showing a trend of long-term damage and short-term benefit. nih.govfrontiersin.org Short-term this compound supplementation has been reported to reduce fat accumulation in the liver and alleviate drug-induced fatty liver. researchgate.net Daytime this compound supplementation may inhibit lipid synthesis, reduce polyunsaturated fatty acid synthesis, and increase the proportion of saturated fatty acids by inhibiting the expression of ACSL4, an enzyme associated with obesity and fatty liver. nih.gov

This compound's Involvement in Inflammatory Responses this compound is involved in inflammatory responses.frontiersin.orgthis compound can reduce oxidative stress and inflammation.frontiersin.orgfrontiersin.org

Interaction with Toll-like Receptors (TLR7/8) Signaling

This compound and its derivatives play a role in activating the innate immune system through interaction with Toll-like receptors (TLRs), specifically TLR7 and TLR8. frontiersin.orgmdpi.com These receptors are located within the endosomal compartment of immune cells like macrophages and dendritic cells and are crucial for sensing microbial nucleic acids, particularly single-stranded RNA (ssRNA). frontiersin.orgmdpi.comnih.govcambridge.org

Research indicates that TLR7 and TLR8 recognize degradation products of RNA, including nucleosides and oligoribonucleotides. frontiersin.orgnih.govoup.comresearchgate.net Specifically, TLR8 has been shown to recognize this compound, a low-molecular-weight degradation product of ssRNA, at a distinct binding site. spring8.or.jpnih.gov This recognition occurs simultaneously with the binding of ssRNA to another site on TLR8, and the coordinated interaction between ssRNA and this compound is involved in TLR8 activation. spring8.or.jp Similarly, crystal structure analysis of TLR7 suggests it also has two binding sites; one conserved site that binds small ligands, preferentially guanosine, and a second site that interacts with ssRNA, enhancing the affinity of the first site. nih.gov Uridines are preferred at the second binding site of TLR7. nih.gov

Activation of TLR7 and TLR8 triggers intracellular signaling pathways, primarily through the adaptor protein MyD88, leading to the production of pro-inflammatory cytokines and type I interferons. mdpi.comresearchgate.net While TLR7 and TLR8 are similar in sequence and function, they exhibit differential expression across various cell types. nih.gov For instance, TLR7 is highly expressed on plasmacytoid dendritic cells, while TLR8 is more expressed on myeloid dendritic cells. cambridge.org The recognition of pathogen-derived RNA by these TLRs is vital for defense against viral infections. cambridge.orgspring8.or.jp However, inappropriate activation of nucleic acid-sensing TLRs by self-derived nucleic acids can contribute to inflammatory and autoimmune diseases. nih.govresearchgate.netescholarship.org

This compound as an Antioxidant Agent

Studies have demonstrated that this compound possesses antioxidative properties. tubitak.gov.trbiologists.comresearchgate.net Research in a neonatal rat model of hyperoxic brain injury investigated the effects of this compound on reactive oxygen species (ROS). tubitak.gov.trresearchgate.net Hyperoxia was shown to increase brain levels of myeloperoxidase (MPO) and malondialdehyde (MDA), while decreasing levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). tubitak.gov.trresearchgate.net this compound administration prevented the hyperoxia-induced decrease in SOD and GSH-Px and counteracted the increase in MPO and MDA in a dose-dependent manner. tubitak.gov.trresearchgate.net this compound also increased the levels of DJ-1, an oxidative stress-sensitive protein, in the brains of these rats. tubitak.gov.trresearchgate.net These findings suggest that the neuroprotective effects of this compound in this model may be mediated, in part, by its antioxidative actions. tubitak.gov.trresearchgate.net

Further research supports the antioxidant capacity of this compound. A study investigating the effects of pyruvate (B1213749) and this compound on mitochondrial respiration and cardiac hypertrophy in zebrafish and H9c2 cells found that the combination of pyruvate and this compound significantly scavenged ROS in treated cells. biologists.com this compound is known to scavenge reactive oxidants. biologists.com Another study on myocardial injury in rats found that this compound treatment prevented a decrease in the activity of the antioxidant system and an increase in lipid hydroperoxides and diene conjugates under conditions of acute myocardial ischemia. researchgate.net

Data from a study on hyperoxic brain injury in neonatal rats illustrates the dose-dependent antioxidative effects of this compound: tubitak.gov.trresearchgate.net

| Oxidative Stress Marker | Hyperoxia + Saline | Hyperoxia + this compound (100 mg/kg) | Hyperoxia + this compound (300 mg/kg) | Hyperoxia + this compound (500 mg/kg) |

| MPO | Increased | Counteracted increase | Counteracted increase | Counteracted increase |

| MDA | Increased | Counteracted increase | Counteracted increase | Counteracted increase |

| SOD | Decreased | Prevented decrease | Prevented decrease | Prevented decrease |

| GSH-Px | Decreased | Prevented decrease | Prevented decrease | Prevented decrease |

| DJ-1 | Decreased | Increased levels | Increased levels | Increased levels |

Note: Data is based on observed trends and significant changes reported in the source, not precise numerical values.

This compound's Regulation of Body Temperature

This compound has been shown to influence body temperature, although the effects can be dose- and species-dependent. frontiersin.org Physiological fluctuations in blood this compound levels can lead to changes in body temperature. researchgate.netfrontiersin.org Elevated plasma this compound levels in fasted mice are associated with a decrease in body temperature, which is restored upon refeeding and subsequent this compound clearance via bile excretion. researchgate.netfrontiersin.org this compound-mediated hypothermia in mice is attributed to a reduced metabolic rate and heat production resulting from decreased energy demand and oxygen consumption. frontiersin.org Leptin is not necessary for this compound-induced hypothermia, but leptin deficiency slows down the recovery of body temperature after this compound administration. frontiersin.org

In contrast to the hypothermic effect observed in mice at high doses, this compound (300–700 mg/kg) has been reported to cause fever in humans and rabbits. frontiersin.orgnih.govvumc.nl A study in rabbits and humans found that high-dose this compound induced fever. nih.govvumc.nl Plasma concentrations of this compound reached 1-1.5 mM in rabbits after an intravenous bolus injection of 400 mg/kg and peaked at 2 mM in humans after a 1-hour infusion of 12 g/m². nih.govvumc.nl This hyperthermia in rabbits and humans is associated with increased heat production, potentially resulting from an upward shift in the hypothalamic set point for body temperature. frontiersin.org Research suggests that one of this compound's degradation products might be involved in this thermoregulatory effect. nih.govvumc.nl

Data on the effect of this compound on body temperature in different species:

| Species | This compound Dose (approx.) | Effect on Body Temperature | Proposed Mechanism |

| Mice | High (500–3,500 mg/kg) | Hypothermia | Reduced metabolic rate, decreased heat production |

| Mice | Low (100 mg/kg) | Mild Increase | Not explicitly detailed in provided sources |

| Humans | 300–700 mg/kg | Fever (Hyperthermia) | Increased heat production, hypothalamic set point |

| Rabbits | 300–700 mg/kg | Fever (Hyperthermia) | Increased heat production, hypothalamic set point |

This compound and Feeding Behavior

This compound plays a role in the regulation of feeding behavior. nih.govresearchgate.netfrontiersin.orgmpg.demaxplanckneuroscience.orguni-koeln.defpwr.org Circulating this compound has been identified as a mediator of hunger and food intake in humans, with its levels dynamically regulated by caloric ingestion. nih.govresearchgate.net Elevated plasma this compound levels have been positively correlated with the degree of hunger and subsequent food intake in humans. nih.govresearchgate.netfrontiersin.org Conversely, circulating this compound levels decrease proportionally upon feeding, suggesting a negative feedback loop regulating energy intake. nih.govresearchgate.net

The mechanism involves this compound's conversion to this compound diphosphate (B83284) (UDP) in the central nervous system, which is dependent on peripheral circulating this compound levels. frontiersin.orgfpwr.org Increased UDP synthesis stimulates orexigenic (appetite-increasing) neurons, such as those expressing agouti-related protein/neuropeptide Y (AgRP/NPY) in the hypothalamic arcuate nucleus, thereby increasing appetite and promoting food intake. nih.govfrontiersin.orgfpwr.org

Studies in humans have shown that oral administration of this compound monophosphate (UMP), which increases circulating this compound levels, can enhance hunger and caloric intake under certain conditions. nih.govresearchgate.netmpg.demaxplanckneuroscience.orguni-koeln.de This effect appears to be particularly strong when this compound is administered at doses that result in circulating levels within the physiological range. mpg.demaxplanckneuroscience.orguni-koeln.de The modulation of subjective sensations of hunger, satiety, and appetite ratings appears to be a way this compound conveys its effect on food intake. nih.gov The change in this compound levels has been shown to mediate the negative effect of calorie ingestion on hunger, indicating that blood this compound contributes to the regulation of hunger sensation following food intake. nih.gov

In mice, fasting leads to increased de novo this compound synthesis in adipocytes, resulting in elevated plasma this compound levels. nih.govresearchgate.net After refeeding, plasma this compound decreases due to clearance by the liver and excretion in bile, which is associated with decreased hunger. nih.govfrontiersin.org Obesity can alter this regulatory process. frontiersin.org

Uridine in Disease Pathogenesis and Progression

Neurodegenerative Disorders

Neurodegenerative disorders are characterized by the progressive dysfunction and loss of neurons. Research suggests that uridine may exert protective effects in several of these conditions through mechanisms related to membrane synthesis, energy metabolism, and protein modification.

Alzheimer's Disease Pathology and this compound's Modulation of Amyloid Precursor Protein Processing

Alzheimer's Disease (AD) is neuropathologically characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein. This compound has been investigated for its potential to modulate the processing of Amyloid Precursor Protein (APP), a key event in Aβ production. Supplementation with this compound has been shown to provide neuroprotection in AD models. frontiersin.orgresearchgate.net One proposed mechanism involves increasing the O-GlcNAcylation of Tau protein, which can reduce Tau phosphorylation and prevent its aggregation. frontiersin.orgresearchgate.net

Furthermore, this compound may influence APP processing by shifting it towards the non-amyloidogenic pathway. frontiersin.orgresearchgate.net This pathway, mediated by α-secretase, leads to the production of soluble amyloid precursor protein alpha (sAPPα), a fragment considered to have neuroprotective properties, while reducing the generation and deposition of neurotoxic Aβ protein. frontiersin.orgresearchgate.netencyclopedia.pub Increased levels of O-GlcNAcylated APP have been shown to augment α-secretase activity, leading to increased sAPPα and a reduction in Aβ40 in cellular models. encyclopedia.pub Lower levels of this compound have been reported in the plasma and/or brains of AD patients compared to healthy controls, and these lower levels have been associated with clinical progression in individuals with a positive amyloid test. nih.gov

Parkinson's Disease and this compound's Effects on Dopaminergic Neurons and Mitochondrial Function

Parkinson's Disease (PD) is primarily characterized by the degeneration of dopaminergic neurons in the substantia nigra. Mitochondrial dysfunction is a significant factor in PD pathogenesis. mdpi.comnih.gov this compound has demonstrated protective effects in experimental models of PD. In a rotenone-induced rat model of PD, this compound was able to dose-dependently decrease behavioral disorders and prevent animal death. mdpi.comup.ptresearchgate.net